5-硝基萘-1-羧酸

描述

5-Nitronaphthalene-1-carboxylic acid is a chemical compound that is part of the nitronaphthalene derivatives. These compounds are known for their interesting chemical properties and potential applications in various fields. Although the provided papers do not directly discuss 5-Nitronaphthalene-1-carboxylic acid, they provide insights into related compounds that can help infer some aspects of its behavior and applications.

Synthesis Analysis

The synthesis of nitronaphthalene derivatives can involve reactions with organic anions. For instance, 1-and 2-nitronaphthalene derivatives have been shown to react with carbanions derived from chloromethyl p-tolyl sulfone and tert-butyl chloromethyl sulfone. These reactions predominantly result in vicarious nucleophilic substitution of hydrogen in specific positions on the naphthalene ring . This information suggests that the synthesis of 5-Nitronaphthalene-1-carboxylic acid might also involve similar strategies of nucleophilic substitution, although the exact method was not detailed in the provided papers.

Molecular Structure Analysis

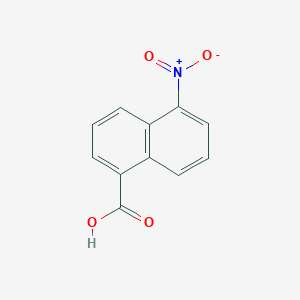

The molecular structure of nitronaphthalene derivatives is characterized by the presence of a nitro group and other substituents attached to the naphthalene ring. The presence of these groups can influence the compound's reactivity and interaction with other molecules, such as through hydrogen bonding and conjugation . The specific structure of 5-Nitronaphthalene-1-carboxylic acid would include a carboxylic acid group, which could further affect its chemical behavior and properties.

Chemical Reactions Analysis

Nitronaphthalene derivatives participate in various chemical reactions. The paper discussing organic cation 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene highlights its ability to engage in hydrogen bonding and acid-base equilibrium . Although this is not the same compound as 5-Nitronaphthalene-1-carboxylic acid, it suggests that nitronaphthalene derivatives can exhibit a range of chemical behaviors, including dissociation and solvatochromism. The reactions of nitronaphthalene derivatives with organic anions also indicate that these compounds can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitronaphthalene derivatives can be quite diverse. For example, the organic cation discussed in one of the papers displays thermo- and solvatochromism, which are properties related to changes in color with temperature and solvent type, respectively . This indicates that 5-Nitronaphthalene-1-carboxylic acid may also exhibit solvatochromic properties, which could be useful in applications such as solvatochromic probes for distinguishing between acidic solvents. The presence of a carboxylic acid group in 5-Nitronaphthalene-1-carboxylic acid would also contribute to its solubility and reactivity in different environments.

科学研究应用

质子海绵性质及相关现象

5-硝基萘衍生物表现出一系列化学现象。相关的有机阳离子8-二甲氨基-1-二甲基氨基-5-硝基萘展示了氢键、共轭、酸碱平衡、解离以及热致变色和溶剂致变色。这些性质使其成为区分酸性溶剂(如羧酸)的有用探针,并表明在各个领域具有潜在应用 (Ozeryanskii & Pozharskii, 2013)。

1-硝基萘的合成

1-硝基萘是合成药物、染料、农用化学品和橡胶抗氧化剂的重要中间体。据报道,一种简单有效的合成方法突出了其在各种工业和制药应用中的重要作用 (李公庵、苗江环和 Z. 小鹏,2009)。

大气水中的光化学

1-硝基萘被研究为水溶液中光敏化反应中硝基多环芳烃的模型,特别是在与氧气和卤化物相互作用方面。它是大气水中各种自由基物质和单线态氧的潜在来源,表明其环境影响和在大气化学中的相关性 (Brigante、Charbouillot、Vione 和 Mailhot,2010)。

抗菌、抗真菌和抗藻类特性

硝基萘酚(包括硝基萘的衍生物)表现出显着的抗菌、抗真菌和抗藻类特性。这些特性是在从内生真菌中分离和化学合成的化合物中发现的,展示了在制药和农业应用中的潜力 (Krohn、Kouam、Cludius-Brandt、Draeger 和 Schulz,2008)。

在电池技术中的应用

1-硝基萘已被研究用作镁储备电池中的去极化剂。其作为阴极活性材料的效率突出了其在储能和电池技术领域的潜在应用 (Thirunakaran、Vasudevan、Sivashanmugam、Kumar 和 Muniyandi,1996)。

安全和危害

未来方向

The catalytic reduction of carboxylic acid derivatives, such as 5-Nitronaphthalene-1-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .

属性

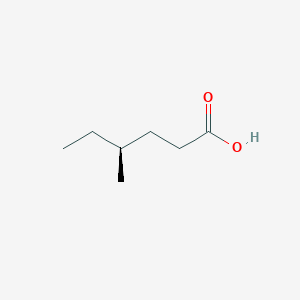

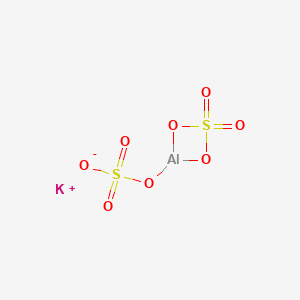

IUPAC Name |

5-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUKDQBDXPQJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332582 | |

| Record name | 5-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1975-44-6 | |

| Record name | 5-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。